molecular formula C8H10BBrO3 B14767957 (4-Bromo-2-methoxy-6-methylphenyl)boronic acid

(4-Bromo-2-methoxy-6-methylphenyl)boronic acid

Cat. No.: B14767957
M. Wt: 244.88 g/mol
InChI Key: NPWHKBDOYGTATG-UHFFFAOYSA-N
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Description

(4-Bromo-2-methoxy-6-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a brominated aromatic ring, which also contains methoxy and methyl substituents. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methoxy-6-methylphenyl)boronic acid typically involves the bromination of 2-methoxy-6-methylphenylboronic acid. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the aromatic ring . The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production costs .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methoxy-6-methylphenyl)boronic acid is known to undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-methoxy-6-methylphenyl)boronic acid is unique due to the presence of both bromine and methoxy groups on the aromatic ring, which can significantly influence its reactivity and selectivity in various chemical reactions. The combination of these substituents makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .

Properties

Molecular Formula

C8H10BBrO3

Molecular Weight

244.88 g/mol

IUPAC Name

(4-bromo-2-methoxy-6-methylphenyl)boronic acid

InChI

InChI=1S/C8H10BBrO3/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4,11-12H,1-2H3

InChI Key

NPWHKBDOYGTATG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1C)Br)OC)(O)O

Origin of Product

United States

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